(1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane)
(1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane)
Brand Name:
Vulcanchem
CAS No.:
107215-66-7
VCID:
VC21315637
InChI:
InChI=1S/C23H34F2/c1-2-3-17-6-11-20(12-7-17)21-13-8-18(9-14-21)4-5-19-10-15-22(24)23(25)16-19/h10,15-18,20-21H,2-9,11-14H2,1H3
SMILES:
CCCC1CCC(CC1)C2CCC(CC2)CCC3=CC(=C(C=C3)F)F
Molecular Formula:
C23H34F2
Molecular Weight:
348.5 g/mol
(1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane)
CAS No.: 107215-66-7
Cat. No.: VC21315637
Molecular Formula: C23H34F2
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107215-66-7 |
|---|---|
| Molecular Formula | C23H34F2 |
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | 1,2-difluoro-4-[2-[4-(4-propylcyclohexyl)cyclohexyl]ethyl]benzene |
| Standard InChI | InChI=1S/C23H34F2/c1-2-3-17-6-11-20(12-7-17)21-13-8-18(9-14-21)4-5-19-10-15-22(24)23(25)16-19/h10,15-18,20-21H,2-9,11-14H2,1H3 |
| Standard InChI Key | FQZFDALKYRQQTE-UHFFFAOYSA-N |
| SMILES | CCCC1CCC(CC1)C2CCC(CC2)CCC3=CC(=C(C=C3)F)F |
| Canonical SMILES | CCCC1CCC(CC1)C2CCC(CC2)CCC3=CC(=C(C=C3)F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator